N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic thia-triazole core, a 3,4-difluorophenyl group, and a 4-propoxyphenylmethyl substituent. The tricyclic scaffold may enhance binding affinity to enzymatic pockets, while the difluorophenyl group likely improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O3S2/c1-2-12-36-18-8-5-16(6-9-18)14-33-26(35)24-23(19-4-3-11-30-25(19)38-24)32-27(33)37-15-22(34)31-17-7-10-20(28)21(29)13-17/h3-11,13H,2,12,14-15H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKPGOAPFLVIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms in the phenyl group may enhance its pharmacological properties through improved binding affinity to biological targets.
Research indicates that this compound acts as an inhibitor of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor proteins. This inhibition is significant in the context of Alzheimer's disease, where the accumulation of amyloid-beta peptides is a key pathological feature . By modulating gamma-secretase activity, this compound may help reduce amyloid plaque formation.
Biological Activity
In Vitro Studies:
- Cell Proliferation Inhibition: In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction: The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased caspase activity and PARP cleavage in treated cells.
In Vivo Studies:
- Tumor Growth Inhibition: Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
A notable case study involved patients with chronic lymphocytic leukemia (CLL) who received treatment with this compound as part of a clinical trial. Results indicated a significant decrease in leukemic cell counts and improved patient outcomes when combined with standard therapies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound shares functional groups with acetamide derivatives reported in , such as sulfanyl linkages and heterocyclic cores. Key comparisons include:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Fluorination typically slows hepatic metabolism, suggesting a longer half-life than non-fluorinated analogues .
- Synthetic Complexity : The tricyclic core may pose challenges in synthesis and scalability compared to simpler triazole derivatives.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Nucleophilic substitution for introducing the thioacetamide group.
- Coupling reactions to attach the difluorophenyl and propoxyphenyl moieties.
- Purification via column chromatography or recrystallization.
Key parameters for optimization include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for coupling steps), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Yield improvements require monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
Cross-validation with computational simulations (e.g., DFT) enhances structural accuracy .
Q. How should researchers handle safety and stability concerns during experiments?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential acute toxicity and skin irritation.
- Store the compound in inert atmospheres (argon) at –20°C to prevent hydrolysis of the thioether bond.
- Employ waste-neutralization protocols for sulfhydryl byproducts .
Advanced Research Questions
Q. How can computational methods aid in predicting this compound’s reactivity and biological interactions?
- Methodological Answer :
- Density functional theory (DFT) calculates transition states for sulfhydryl group reactions.
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes.
- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for synthesis optimization.
Integrate computational data with experimental kinetics (e.g., SPR assays) to validate predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response curve normalization to account for assay variability (e.g., IC₅₀ discrepancies).
- Structural-activity relationship (SAR) analysis to isolate substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups).
- Meta-analysis of published datasets with standardized controls (e.g., cell line viability protocols) .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Methodological Answer :
- Target deconvolution : Use CRISPR-Cas9 screens or proteomics (e.g., thermal shift assays) to identify binding partners.
- Kinetic studies : Measure enzyme inhibition (e.g., kcat/KM ratios) under varying pH and ionic conditions.
- Metabolomics : Track downstream effects via LC-MS to map pathway perturbations .
Q. What advanced techniques optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to improve solubility while maintaining membrane permeability.
- Prodrug strategies : Modify the acetamide group for controlled release in vivo.
- Microsomal stability assays (e.g., liver microsomes) to assess metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
